Cas no 588-64-7 (Benzaldehyde, phenylhydrazone)

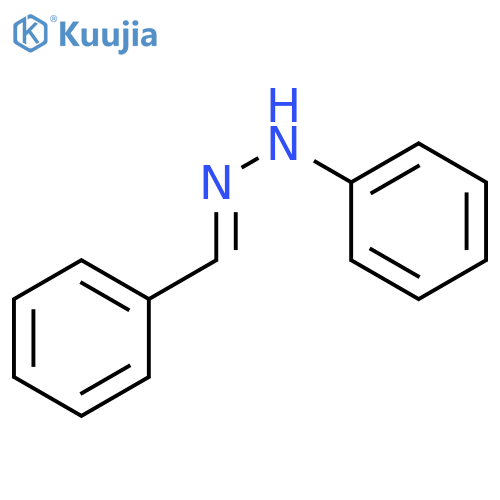

Benzaldehyde, phenylhydrazone structure

商品名:Benzaldehyde, phenylhydrazone

Benzaldehyde, phenylhydrazone 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,2-phenylhydrazone

- 1-Benzylidene-2-phenylhydrazine

- Benzaldehyde Phenylhydrazone

- Benzaldehyde Phenylhydrazone

- Diphenylhydrazone

- N-Benzylidene-N'-phenylhydrazine

- NSC 37088

- Benzaldehyde, phenylhydrazone

- Benzaldehyde, 2-phenylhydrazone

- Benzalphenylhydrazin

- benzaldehyde-phenylhydrazone

- N-(benzylideneamino)aniline

- JGOAZQAXRONCCI-UHFFFAOYSA-N

- AK167459

- NSC37088

- N-Phenyl-N'-benzylidenehydrazine

- AKOS000281745

- LS-14192

- CHEMBL1316039

- B0014

- SCHEMBL42159

- NSC-37088

- Benzylidenephenylhydrazine

- 1-Phenyl-2-(phenylmethylidene)hydrazine

- Benzalphenylhydrazine

- 588-64-7

- MFCD00051318

- N-[(Z)-(phenylmethylene)amino]aniline

- JGOAZQAXRONCCI-SDNWHVSQSA-N

- DS-9517

- CS-0156495

-

- MDL: MFCD00051318

- インチ: 1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H

- InChIKey: JGOAZQAXRONCCI-UHFFFAOYSA-N

- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N=C([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 196.10000

- どういたいしつりょう: 196.1

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 24.4

じっけんとくせい

- 色と性状: 無色針晶

- 密度みつど: 1.16 g/cm3

- ゆうかいてん: 158-160 ºC (cyclohexane )

- ふってん: 327.5°C at 760 mmHg

- フラッシュポイント: 151.9°C

- 屈折率: 1.5014 (estimate)

- ようかいど: ほとんど溶けない(0.024 g/l)(25ºC)、

- PSA: 24.39000

- LogP: 3.20560

Benzaldehyde, phenylhydrazone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD115379)

Benzaldehyde, phenylhydrazone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227135-25g |

1-Benzylidene-2-phenylhydrazine |

588-64-7 | 97% | 25g |

¥ňǷƜř | 2023-07-25 | |

| eNovation Chemicals LLC | D759772-100g |

1-Benzylidene-2-phenylhydrazine |

588-64-7 | 97% | 100g |

$330 | 2024-06-07 | |

| Apollo Scientific | OR923751-5g |

Benzaldehyde phenylhydrazone |

588-64-7 | 97% | 5g |

£52.00 | 2023-09-01 | |

| Apollo Scientific | OR923751-25g |

Benzaldehyde phenylhydrazone |

588-64-7 | 97% | 25g |

£125.00 | 2024-07-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870265-5g |

Benzaldehyde Phenylhydrazone |

588-64-7 | 98% | 5g |

174.60 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152169-1g |

Benzaldehyde, phenylhydrazone |

588-64-7 | >98.0%(HPLC) | 1g |

¥37.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0014-25g |

Benzaldehyde, phenylhydrazone |

588-64-7 | 98.0%(LC) | 25g |

¥890.0 | 2022-05-30 | |

| 1PlusChem | 1P003OH4-25g |

1-Benzylidene-2-phenylhydrazine |

588-64-7 | >98.0%(HPLC) | 25g |

$42.00 | 2025-02-20 | |

| Aaron | AR003OPG-5g |

1-Benzylidene-2-phenylhydrazine |

588-64-7 | 97% | 5g |

$25.00 | 2025-01-22 | |

| A2B Chem LLC | AB70888-1g |

Benzaldehyde phenylhydrazone |

588-64-7 | 95% | 1g |

$30.00 | 2024-04-19 |

Benzaldehyde, phenylhydrazone 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

588-64-7 (Benzaldehyde, phenylhydrazone) 関連製品

- 553-74-2(2-Aminobenzaldehyde phenylhydrazone)

- 34015-48-0(Lysine, methyl ester,hydrochloride (1:2))

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:588-64-7)BENZALDEHYDE PHENYLH

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:588-64-7)苯甲醛苯腙

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ